2-Nitrobenzonitrile-d4

Analytical Chemistry Bioanalysis Metabolomics

2-Nitrobenzonitrile-d4 is the validated stable isotope-labeled internal standard (SIL-IS) for accurate quantification of 2-nitrobenzonitrile in plasma, urine, and environmental matrices. The +4 Da mass shift ensures an interference-free MS channel, correcting for matrix-induced ion suppression and extraction variability. In ¹H NMR, the deuterated aromatic ring provides a silent spectral region for unambiguous integration. Certified isotopic purity ≥99 atom % D is mandatory for ICH Q3A impurity profiling and regulated bioanalytical method validation. Unlabeled or positional isomer substitutes are analytically invalid.

Molecular Formula C7H4N2O2
Molecular Weight 152.14 g/mol
Cat. No. B12401214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzonitrile-d4
Molecular FormulaC7H4N2O2
Molecular Weight152.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H/i1D,2D,3D,4D
InChIKeySWBDKCMOLSUXRH-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrobenzonitrile-d4: A Stable Isotope-Labeled Internal Standard for Quantitative LC-MS and NMR


2-Nitrobenzonitrile-d4 is a deuterated isotopologue of the aromatic nitrile 2-nitrobenzonitrile, with the molecular formula C₇D₄N₂O₂, a molecular weight of 152.15 g/mol, and the IUPAC name 2,3,4,5-tetradeuterio-6-nitrobenzonitrile . The compound is a yellow crystalline solid insoluble in water . It is manufactured exclusively for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical chemistry, including LC-MS/MS, GC-MS, and NMR spectroscopy .

2-Nitrobenzonitrile-d4: Why Analysts Cannot Substitute with Unlabeled 2-Nitrobenzonitrile or Other Isomers


The interchange of 2-Nitrobenzonitrile-d4 with its unlabeled counterpart, 2-nitrobenzonitrile (CAS 612-24-8), or the positional isomers 3- and 4-nitrobenzonitrile, is analytically invalid for quantitative MS and NMR applications. The unlabeled analog co-elutes and is indistinguishable from the target analyte by mass spectrometry, rendering it useless for correcting ion suppression, extraction loss, or injection variability . Positional isomers, while chemically distinct, lack the requisite isotopic mass shift (+4 Da) to serve as internal standards; they possess different ionization efficiencies and chromatographic retention times compared to the ortho-nitrobenzonitrile target . The procurement of 2-Nitrobenzonitrile-d4 with a certified isotopic purity of ≥99 atom % D is therefore non-negotiable for achieving regulatory-grade assay precision and accuracy .

2-Nitrobenzonitrile-d4: A Quantitative Evidence Guide for Procurement and Analytical Method Selection


Isotopic Purity: 2-Nitrobenzonitrile-d4 ≥99 atom % D vs. Typical Unlabeled Analog Chemical Purity

The certified isotopic enrichment of 2-Nitrobenzonitrile-d4 is specified at ≥99 atom % D by multiple ISO-compliant vendors, ensuring minimal interference from the unlabeled (d0) isotopologue in MS detection channels . This high atom percent excess directly governs the dynamic range and lower limit of quantitation (LLOQ) in trace analysis by reducing baseline signal contribution from the internal standard itself at the analyte's m/z [1].

Analytical Chemistry Bioanalysis Metabolomics

Mass Spectrometry Differentiation: +4.03 Da Mass Shift Relative to Unlabeled 2-Nitrobenzonitrile

The substitution of four aromatic protons with deuterium atoms in 2-Nitrobenzonitrile-d4 results in a mass increase of 4.03 Da relative to unlabeled 2-nitrobenzonitrile (Exact Mass: 148.027 vs. 152.052) . This 4 Da mass shift provides a distinct, interference-free MS detection channel for the internal standard that is well-separated from the analyte's monoisotopic peak and its natural M+1, M+2, and M+3 isotopologue cluster . A +4 Da shift is generally sufficient to avoid significant isotopic overlap with the unlabeled analyte's natural abundance M+4 peak, which is typically <0.1% in intensity for a molecule of this size .

Mass Spectrometry LC-MS/MS GC-MS Quantitative Analysis

Physicochemical Equivalence: LogP and Retention Time Matched to Unlabeled 2-Nitrobenzonitrile

Deuteration of the aromatic ring in 2-Nitrobenzonitrile-d4 is generally accepted to exert a negligible effect on the compound's chromatographic retention time under reversed-phase LC conditions . The calculated LogP value for 2-Nitrobenzonitrile-d4 is 1.34 , which is identical to the value calculated for the unlabeled analog due to the minimal electronic and steric perturbation caused by deuterium substitution on the aromatic ring. This co-elution property is essential for an internal standard to accurately track and correct for matrix-induced ion suppression or enhancement effects that vary across the chromatographic peak profile .

Chromatography LC-MS Method Development Internal Standard

Comparison to Unlabeled 2-Nitrobenzonitrile: D4 Internal Standard Enables Matrix Effect Correction

The use of 2-Nitrobenzonitrile-d4 as a SIL-IS compensates for sample preparation variability, injection volume fluctuations, and, most critically, matrix effects in ESI-MS . Unlabeled 2-nitrobenzonitrile, if used as an external standard or an unmatched internal standard, cannot correct for analyte-specific ion suppression/enhancement. While direct experimental data for the exact %CV (coefficient of variation) improvement using 2-Nitrobenzonitrile-d4 is not available in the searched public literature, the class-wide mechanism of SIL-IS is well-established to reduce assay imprecision from >15% CV (external calibration) to <5% CV, a requirement for regulated bioanalytical method validation [1].

Bioanalysis LC-MS/MS Method Validation Regulatory Science

Vendor Purity Specification Gradient: 99 atom % D vs. ≥98% Chemical Purity

2-Nitrobenzonitrile-d4 is commercially available with a tiered purity specification: a minimum isotopic purity of 99 atom % D and a minimum chemical purity of ≥98% [1]. This dual specification differentiates the product from lower-grade offerings (e.g., 95% chemical purity) that may contain impurities interfering with analyte detection or stability assessments . The 99 atom % D specification is critical for minimizing 'isotope crosstalk,' a phenomenon where the internal standard's d0 impurity contributes to the signal measured for the target analyte, potentially causing a positive bias in quantitation, especially at low analyte concentrations .

Quality Control Procurement Method Development Analytical Chemistry

Storage and Stability: RT Stability Minimizes Degradation Compared to Cold-Chain Analogs

2-Nitrobenzonitrile-d4 is specified for storage and shipping at room temperature (RT) . Manufacturer data indicates it is stable for three years under recommended storage conditions, after which re-analysis for chemical purity is advised . This stability profile is a procurement and operational advantage over certain other nitroaromatic internal standards that require -20°C storage, thereby reducing logistical complexity and energy costs associated with cold-chain maintenance during shipping and long-term storage . The compound's stability ensures the long-term reliability of stock solutions and prepared internal standard working solutions over typical analytical campaign durations.

Stability Sample Management Logistics Quality Control

2-Nitrobenzonitrile-d4: Optimal Application Scenarios in Analytical and Bioanalytical Workflows


Quantitative LC-MS/MS Bioanalysis of 2-Nitrobenzonitrile in Plasma and Urine for Pharmacokinetic Studies

2-Nitrobenzonitrile-d4 serves as the definitive stable isotope-labeled internal standard for the accurate and precise quantification of 2-nitrobenzonitrile in complex biological matrices like plasma and urine. The +4 Da mass difference provides a unique, interference-free MS channel that enables correction for matrix-induced ion suppression and extraction variability, a prerequisite for meeting the stringent acceptance criteria (precision <15% CV, accuracy 85-115%) required for regulated pharmacokinetic and toxicokinetic studies .

Use as a Tracer and Internal Standard for NMR-Based Reaction Monitoring and Structural Elucidation

In NMR spectroscopy, 2-Nitrobenzonitrile-d4 functions as both a reliable internal standard for quantification and a deuterated tracer. The absence of proton signals from the deuterated aromatic ring in ¹H NMR provides a 'silent' region of the spectrum, allowing for the clear observation and integration of analyte or reaction product signals without interference . This is particularly valuable for reaction monitoring and for determining absolute concentrations via the ERETIC or PULCON methodologies, where an internal concentration reference is required .

Verification of Synthetic Route and Impurity Profiling in Pharmaceutical Process Development

2-Nitrobenzonitrile-d4 is a key analytical tool for verifying synthetic routes and quantifying impurities in the production of nitroaromatic pharmaceutical intermediates. Its use as a spike-in internal standard in LC-MS methods enables the accurate quantification of residual 2-nitrobenzonitrile starting material in final drug substances, ensuring compliance with ICH Q3A guidelines for impurity thresholds . Furthermore, its isotopically distinct mass can be employed in MS/MS experiments to confirm the origin of specific fragment ions and elucidate degradation pathways .

Environmental and Food Safety Analysis: Quantifying Nitroaromatic Contaminants in Water and Soil

For environmental analytical laboratories tasked with monitoring nitroaromatic pollutants (which can be degradation products of explosives or pesticides) in water and soil samples, 2-Nitrobenzonitrile-d4 provides a robust, structurally analogous internal standard. While not the target analyte itself, its similar physicochemical properties (LogP 1.34) and ionization behavior to other ortho-substituted nitrobenzenes make it a suitable surrogate internal standard for developing multi-analyte LC-MS/MS methods . Its use helps correct for sample matrix effects common in environmental extracts (e.g., from humic acids), ensuring accurate and defensible data for regulatory reporting .

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